

Mechanism of Action and Kinase Selectivity

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Compound Focus: Tak-285

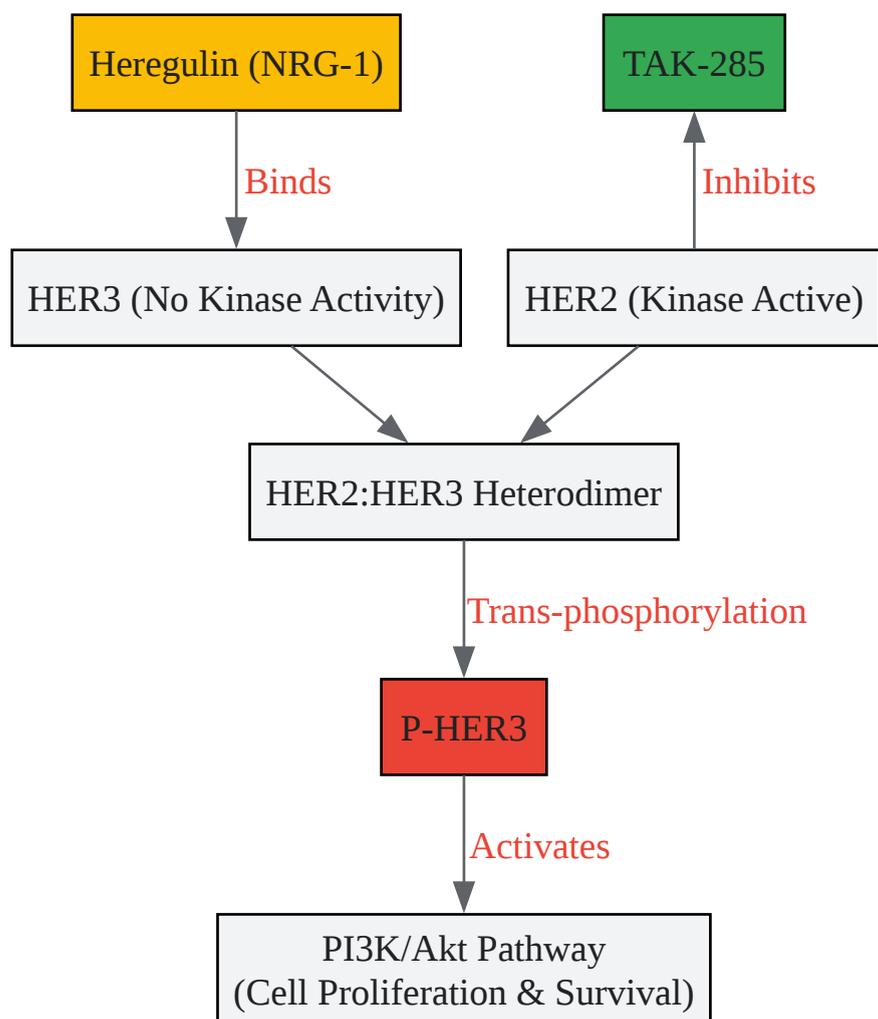
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TAK-285 is a dual inhibitor that potently blocks the kinase activity of HER2 and EGFR. Inhibition of these receptors prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the **MAPK and PI3K/Akt pathways**, which are critical for cancer cell survival and proliferation [1] [2].

The following diagram illustrates the proposed mechanism by which **TAK-285** inhibits the HER2:HER3 signaling axis, a key driver of proliferation in sensitive cells:



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*Proposed model of HER2:HER3 signaling inhibition by **TAK-285**, based on research by Takagi et al. (2014) [3].*

Testing against a broad kinase panel demonstrated that **TAK-285** is highly selective for the HER family. The table below details its activity against a range of kinases [4] [5]:

Kinase Target	IC ₅₀ Value	Notes
HER2	17 nM	Primary target [4]
EGFR/HER1	23 nM	Primary target [4]
HER4	260 nM	>10-fold less potent than for HER1/2 [4]

Kinase Target	IC ₅₀ Value	Notes
MEK1	1.1 µM	Slight inhibition [4]
Aurora B	1.7 µM	Slight inhibition [4]
c-Met	4.2 µM	Slight inhibition [4]
Lck	2.4 µM	Slight inhibition [4]
CSK	4.7 µM	Slight inhibition [4]
Other Kinases	>10 µM	No significant activity against 96-kinase panel [1] [4]

Key Preclinical Experimental Protocols

To evaluate the activity and potential of **TAK-285**, researchers employed a range of standardized experimental methods. Key protocols from the search results are outlined below.

In Vitro Kinase Assay

This protocol measures the direct inhibitory activity of **TAK-285** on purified HER2 and EGFR kinases [4] [5].

- **Enzyme Preparation:** The cytoplasmic kinase domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210) are expressed in a baculovirus system and purified via anti-FLAG affinity gel [4] [5].
- **Kinase Reaction:** Reactions are performed in 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT, containing 50 µM ATP, 5 µg/mL poly(Glu-Tyr) (4:1) substrate, and the purified kinase (0.25 µg/mL). Radiolabeled [γ -³²P]ATP is used to track phosphorylation [4] [5].
- **Inhibition Testing:** **TAK-285** at increasing concentrations is pre-incubated with the enzyme for 5 minutes before initiating the reaction with ATP. After 10 minutes, reactions are stopped with trichloroacetic acid [4] [5].
- **Detection & Analysis:** Phosphorylated proteins are captured on a filter plate, washed, and scintillation counting quantifies radioactivity. IC₅₀ values are calculated via nonlinear regression [4] [5].

Cell Growth Inhibition Assay

This protocol determines the anti-proliferative effect of **TAK-285** on cancer cell lines [4] [2].

- **Cell Lines:** Sensitive lines (e.g., **BT-474** HER2+ breast cancer) and insensitive lines (e.g., **MCF-7**) are used for comparison. Cells are cultured according to ATCC specifications [1] [3] [2].
- **Compound Treatment:** **TAK-285** is dissolved in DMSO and applied to cells at a range of concentrations (e.g., 0.00097 - 25 μ M) for a continuous period of 3 to 7 days [4] [2].
- **Viability Measurement:** Live cell numbers are counted using a particle analyzer after the incubation period [4].
- **Data Analysis:** Dose-response curves are plotted, and the GI₅₀/IC₅₀ (concentration for 50% growth inhibition) is calculated. For example, **TAK-285** showed a GI₅₀ of 17 nM in BT-474 cells [4] [2].

In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of **TAK-285** in animal models [1] [4].

- **Animal Models:** Female BALB/c nu/nu mice or F344/N athymic rats are implanted subcutaneously with human tumor cells, such as BT-474 (breast) or 4-1ST (gastric) [1] [4].
- **Dosing Formulation:** **TAK-285** is suspended in 0.5% (w/v) methylcellulose solution for oral administration [1] [6].
- **Dosing Regimen:** Animals are dosed orally twice daily (BID) at various levels (e.g., 50-100 mg/kg in mice, 6.25-50 mg/kg in rats) for a duration of typically 14 days [4].
- **Endpoint Analysis:** Tumor volumes are measured regularly. Antitumor activity is reported as T/C (%) (Tumor volume of Treated group / Control group \times 100). Tumor regression is indicated by a negative T/C value [4].

Key Preclinical and Clinical Findings

In Vitro and In Vivo Efficacy

- **Cellular Efficacy:** **TAK-285** potently inhibited the growth of HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3) and an EGFR-overexpressing line (A-431), while being less potent against the MRC-5 normal lung cell line [1] [2]. It also inhibited phosphorylation of HER2, EGFR, Akt, and MAPK in these cells [1] [2].

- **Animal Xenograft Efficacy:** Oral administration of **TAK-285** induced significant, dose-dependent tumor growth inhibition and even regression in rodent xenograft models of breast (BT-474) and gastric (4-1ST) cancer [1] [4].

Overcoming the Blood-Brain Barrier

A key differentiator for **TAK-285** is its ability to penetrate the CNS [1].

- **Pgp Substrate Status:** Unlike lapatinib (a known Pgp substrate), **TAK-285** was **not effluxed by Pgp** in multidrug-resistant MES-SA/Dx-5 cells, explaining its brain penetration capability [1].
- **In vivo Brain Metastasis Model:** In a mouse model of HER2-positive breast cancer brain metastasis (using intracranial BTLUC cells), **TAK-285** treatment resulted in **significantly greater inhibition of brain tumor growth compared to lapatinib** [1].
- **Brain Exposure:** Pharmacokinetic studies in rats showed that a pharmacologically active, unbound form of **TAK-285** was present in the brain at approximately **20% of its free plasma level** [4].

Biomarkers for Sensitivity

Research by Takagi et al. identified determinants of sensitivity to **TAK-285** [3].

- **HER2 and HER3 Expression:** An inverse correlation was found between the IC₅₀ for cell growth inhibition and the expression levels of **HER2 or HER3** mRNA [3].
- **pHER3 as a Marker:** **TAK-285**-sensitive cell lines exhibited high levels of phosphorylated HER3 (pHER3). Treatment with **TAK-285** reduced pHER3 and phospho-Akt levels, and a selective HER2 inhibitor (but not an EGFR inhibitor) similarly reduced pHER3, suggesting HER2 is the primary kinase trans-phosphorylating HER3 in these cells [3].
- **Functional Role:** Knockdown of **HER2 or HER3** (but not EGFR or HER4) via siRNA inhibited the proliferation of **TAK-285**-sensitive cells, confirming the importance of the HER2:HER3 heterodimer [3].

Clinical Phase I Trial Results

A first-in-human Phase I study in Japanese patients with solid tumors established the initial clinical profile of **TAK-285** [7].

- **Maximum Tolerated Dose (MTD):** The MTD was determined to be **300 mg administered twice daily (BID)**. Dose-limiting toxicities at 400 mg BID included grade 3 increases in aminotransferases

and decreased appetite [7].

- **Safety Profile:** **TAK-285** was generally well-tolerated. The toxicity profile was considered warranting further clinical evaluation [7].
- **Pharmacokinetics:** Absorption was rapid after oral dosing. Plasma exposure at steady-state increased in a dose-proportional manner from 50 to 300 mg BID [7].
- **Efficacy Signal:** One patient with parotid cancer receiving 300 mg BID achieved a partial response [7].

Conclusion for Researchers

TAK-285 represents a compelling preclinical proof-of-concept for a **HER2/EGFR inhibitor designed to overcome the critical challenge of treating brain metastases**. Its key advantages include potent and selective kinase inhibition, robust antitumor activity in xenograft models, and most importantly, **effective penetration of the blood-brain barrier** due to its evasion of the Pgp efflux pump [1] [4]. The identification of phospho-HER3 as a potential predictive biomarker also provides a strategic path for patient selection in potential future clinical development [3].

While its clinical development appears to have halted after Phase I, the preclinical data on **TAK-285** continues to provide a valuable blueprint for the design of next-generation tyrosine kinase inhibitors targeting CNS metastases.

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